

Technical Guide: 4-Ethoxy-3-Isopropylbenzeneboronic Acid

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Compound of Interest

Compound Name: (4-Ethoxy-3-isopropylphenyl)boronic acid

Cat. No.: B14041201

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Executive Summary

4-Ethoxy-3-isopropylbenzeneboronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry and agrochemical discovery. Structurally, it features a benzene core substituted with a boronic acid moiety [

], an ethoxy group [

], and an isopropyl group [

].

This compound is particularly valuable in Structure-Activity Relationship (SAR) studies. The 3-isopropyl group introduces significant steric bulk and lipophilicity adjacent to the 4-ethoxy ether linkage, often used to modulate metabolic stability (blocking metabolic soft spots) or to fill hydrophobic pockets in protein targets (e.g., Kinase or GPCR allosteric sites).

Key Technical Classification:

- Role: Suzuki-Miyaura Coupling Partner (Nucleophile).

- **Electronic Nature:** Electron-rich (activated) aryl ring due to the alkoxy and alkyl substituents.
- **Steric Environment:** The boronic acid position is relatively unhindered (meta to isopropyl, para to ethoxy), facilitating facile transmetallation, while the 3,4-substitution pattern provides specific conformational constraints in the final biaryl product.

Chemical Identity & Properties

Property	Data
Systematic Name	(4-ethoxy-3-propan-2-ylphenyl)boronic acid
Molecular Formula	
Molecular Weight	208.06 g/mol
Predicted LogP	~2.8 - 3.2 (Lipophilic)
H-Bond Donors/Acceptors	2 / 3
Physical State	Solid (typically off-white to beige powder)
Solubility	Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water.
SMILES	<chem>CCOc1c(C(C)C)cc(B(O)O)cc1</chem>

Structural Analysis

The molecule exhibits a 1,3,4-substitution pattern:

- Position 1: Boronic Acid (Reactive handle).[\[1\]](#)
- Position 3: Isopropyl (Steric modulator).
- Position 4: Ethoxy (Electronic activator/H-bond acceptor).

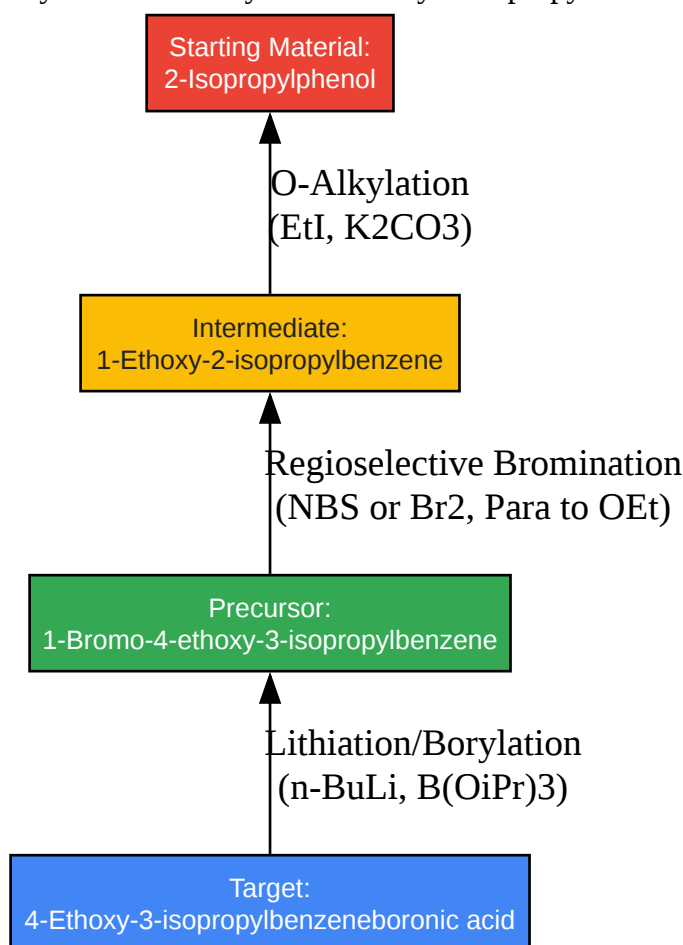
Critical Insight: The ortho relationship between the isopropyl and ethoxy groups forces the ethoxy ethyl chain to twist out of plane, potentially creating a unique 3D shape that differs from a simple methoxy or methyl analog. This "ortho-effect" is often exploited to lock conformations in drug design.

Synthesis & Production Strategy

Since this specific isomer is a specialized building block, its synthesis is best approached via a rational retrosynthetic route starting from commercially available 2-isopropylphenol.

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic Pathway for 4-Ethoxy-3-isopropylbenzeneboronic acid



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Figure 1: The synthesis relies on the strong para-directing effect of the ethoxy group to install the bromide in the correct position relative to the isopropyl group.

Detailed Synthetic Protocol

Step 1: O-Alkylation

Objective: Convert 2-isopropylphenol to 1-ethoxy-2-isopropylbenzene.

- Reagents: 2-Isopropylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (, 2.0 eq).
- Solvent: DMF or Acetonitrile.
- Protocol:
 - Dissolve 2-isopropylphenol in DMF.
 - Add

and stir for 30 min to form the phenoxide.
 - Add Ethyl Iodide dropwise.
 - Heat to 60°C for 4-6 hours.
 - Validation: Monitor by TLC (disappearance of phenol). Workup with water/EtOAc extraction.

Step 2: Regioselective Bromination

Objective: Install bromine at the 4-position (para to ethoxy).

- Reagents: N-Bromosuccinimide (NBS, 1.05 eq).
- Solvent: Acetonitrile or DMF (polar aprotic solvents favor para-selectivity).
- Mechanism: The ethoxy group is a strong ortho/para director. The isopropyl group is at position 2.
 - Ortho to OEt (Position 6): Unhindered.
 - Para to OEt (Position 4): Favored electronically and sterically (meta to the bulky isopropyl).
 - Ortho to OEt (Position 2): Blocked by isopropyl.
- Protocol:

- Dissolve intermediate in Acetonitrile at 0°C.
- Add NBS portion-wise to maintain low temperature.
- Stir at room temperature for 12 hours.
- Validation: GC-MS or NMR. Look for the specific splitting pattern of 1,2,4-substitution (a doublet, a doublet of doublets, and a singlet for the aromatic protons).

Step 3: Lithiation and Borylation

Objective: Convert aryl bromide to boronic acid.

- Reagents: n-Butyllithium (n-BuLi, 1.1 eq), Triisopropyl borate (, 1.2 eq), HCl (2N).
- Solvent: Anhydrous THF.
- Protocol:
 - Cool solution of aryl bromide in THF to -78°C (Critical to prevent benzyne formation or scrambling).
 - Add n-BuLi dropwise. Stir for 30-60 min to generate the aryllithium species.
 - Add rapidly.
 - Allow to warm to room temperature overnight.
 - Quench with 2N HCl to hydrolyze the boronate ester to the free boronic acid.
 - Purification: Crystallization from Hexane/EtOAc or water precipitation.

Application: Suzuki-Miyaura Coupling[2]

This boronic acid is an excellent nucleophile for Palladium-catalyzed cross-coupling. Due to the electron-rich nature of the ring (ethoxy group), it is prone to protodeboronation if heated

excessively in acidic media. Basic conditions are required.[2]

Recommended Coupling Conditions

- Catalyst:

or

(Standard); XPhos Pd G2 (for difficult partners).

- Base:

(mild) or

(anhydrous for sensitive substrates).

- Solvent: Dioxane/Water (4:1) or Toluene/Water.
- Temperature: 80-100°C.

Catalytic Cycle & Troubleshooting (DOT Diagram)

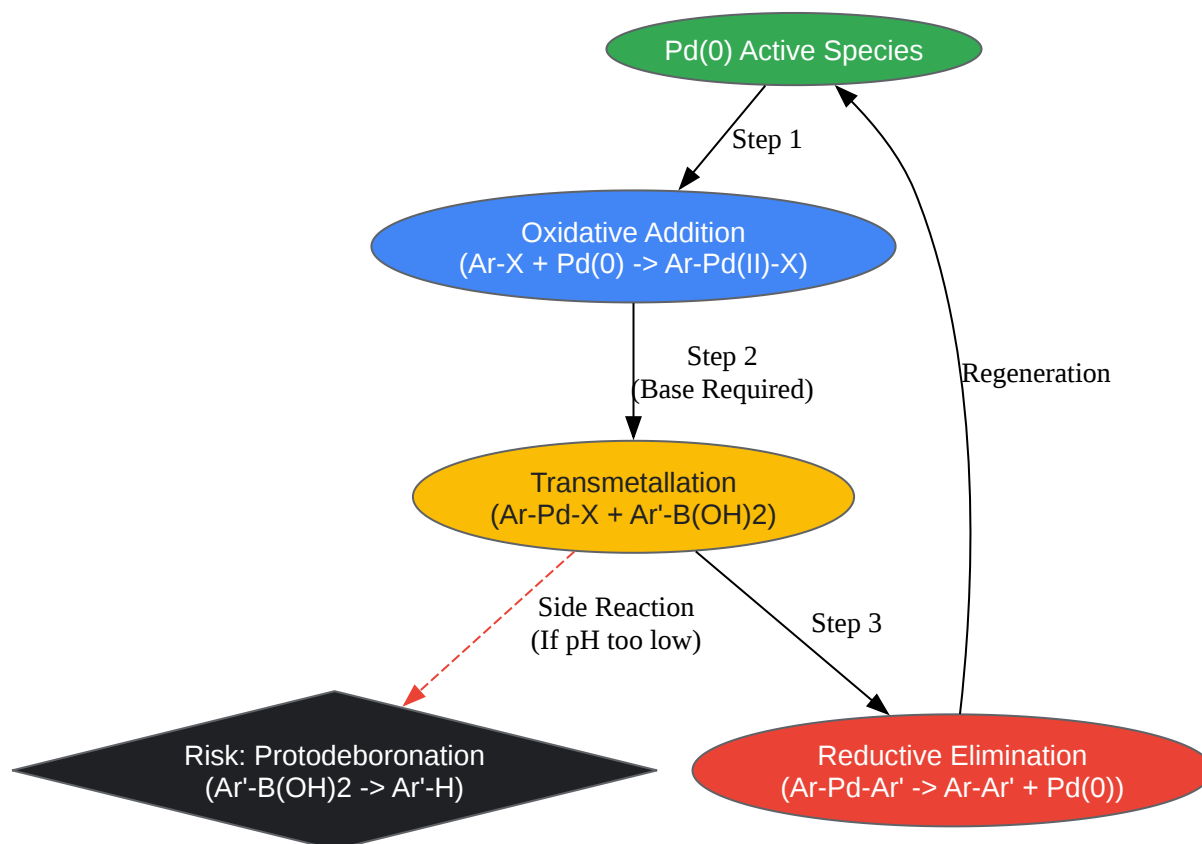


Figure 2: Suzuki-Miyaura Cycle for 4-Ethoxy-3-isopropylbenzeneboronic acid

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Figure 2: The cycle highlights the Transmetalation step where the boronic acid enters. Note the risk of protodeboronation due to the electron-rich ethoxy group.

Safety & Handling (MSDS Summary)

While specific toxicology data for this exact isomer may be limited, it shares hazard profiles with general phenylboronic acids.

Hazard Class	Description	Precaution
Acute Toxicity	Likely low (Category 4 oral).	Do not ingest. Wash hands after handling.
Skin/Eye Irritation	Causes skin irritation (H315) and serious eye irritation (H319).	Wear nitrile gloves and safety goggles.
Stability	Hygroscopic; may form boroxine anhydrides (trimers) upon dehydration.	Store in a cool, dry place under inert gas if possible.
Incompatibility	Strong oxidizing agents.	Avoid contact with peroxides or nitric acid.

Self-Validating Safety Protocol:

- Before use: Check physical appearance. If the solid has turned into a sticky gum, it may have dehydrated to the boroxine. This is reversible by adding a small amount of water/methanol during the reaction, but accurate weighing requires correction.

References

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 95(7), 2457-2483. [Link](#)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." *Chemical Society Reviews*, 43, 412-443. [Link](#)
- Rosillo, M., et al. (2008). "Regioselective Bromination of Activated Aromatic Rings." *Synthesis*, 2008(16), 2543-2556. (General methodology for Step 2).

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Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
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